

# Application Notes and Protocols: Forced Degradation Studies of Omeprazole

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## Compound of Interest

Compound Name: *N*-Methyl omeprazole

Cat. No.: B580350

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Topic: Forced Degradation Studies of Omeprazole and the Investigation of **N**-Methyl Omeprazole

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods, understanding the chemical behavior of the drug, and ensuring the safety and efficacy of the final product.

Omeprazole, a proton pump inhibitor, is known for its instability in acidic environments.<sup>[1][2]</sup> Its degradation profile is complex, with multiple degradation products identified under various stress conditions.<sup>[3][4][5]</sup> This document provides detailed protocols for conducting forced degradation studies on omeprazole and discusses the context of **N**-Methyl Omeprazole in these studies.

**Note on N-Methyl Omeprazole:** Current scientific literature primarily identifies **N**-Methyl Omeprazole as a synthetic impurity or a metabolite of omeprazole, rather than a typical degradant formed under standard forced degradation conditions.<sup>[6][7][8]</sup> It is often synthesized

and used as a reference standard for impurity profiling and stability studies.[\[6\]](#)[\[7\]](#) While it may be monitored during forced degradation to assess its stability if present as an impurity, the primary goal of these studies is not to generate **N-Methyl Omeprazole**. The following protocols focus on the common degradation pathways of omeprazole.

## Experimental Protocols for Forced Degradation of Omeprazole

The following protocols are based on guidelines outlined by the ICH and common practices in the pharmaceutical industry.

### Materials and Reagents

- Omeprazole active pharmaceutical ingredient (API)
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 3%
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphate buffer
- Water (HPLC grade)
- **N-Methyl Omeprazole** reference standard (for method development and monitoring)

### Stress Conditions

- Accurately weigh and dissolve a known amount of omeprazole in a minimal amount of methanol.
- Add 0.1 N HCl to achieve a final concentration of approximately 1 mg/mL.

- Store the solution at room temperature ( $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
- Accurately weigh and dissolve a known amount of omeprazole in a minimal amount of methanol.
- Add 0.1 N NaOH to achieve a final concentration of approximately 1 mg/mL.
- Store the solution at room temperature ( $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a suitable concentration for analysis.
- Accurately weigh and dissolve a known amount of omeprazole in a suitable solvent (e.g., methanol or water).
- Add 3%  $\text{H}_2\text{O}_2$  to achieve a final concentration of approximately 1 mg/mL.
- Store the solution at room temperature ( $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ ) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
- At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for analysis.
- Place a known amount of solid omeprazole powder in a stable, open container.
- Expose the sample to a high temperature (e.g., 60°C, 80°C, or 105°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
- At each time point, withdraw a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute to a suitable concentration for analysis.
- Prepare a solution of omeprazole in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

- Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be protected from light by wrapping the container in aluminum foil.
- At specified time points, withdraw aliquots from both the exposed and control samples and dilute to a suitable concentration for analysis.

## Analytical Methodology

A stability-indicating analytical method is required to separate and quantify omeprazole from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

## HPLC Method Parameters (Example)

- Column: C18, 4.6 x 150 mm, 5  $\mu$ m
- Mobile Phase A: 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 7.0 with a suitable base)
- Mobile Phase B: Acetonitrile
- Gradient Program: A time-gradient program should be developed to ensure adequate separation of all peaks. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm or 302 nm
- Column Temperature: 30°C
- Injection Volume: 10  $\mu$ L

Note: This is an example method. The specific conditions, especially the gradient program and mobile phase composition, must be optimized to achieve adequate separation for the specific

degradation products observed.

## Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress Condition	Time (hours)	Omeprazole Assay (%)	N-Methyl Omeprazole (%)					Mass Balance (%)
			(if present as impurity)	Major Degradation Product 1 (%)	Major Degradation Product 2 (%)	Total Impurities (%)		
<b>Acid</b>								
Hydrolysis (0.1 N HCl, RT)	0	100.0	0.1	0.0	0.0	0.1	100.1	
	2	85.2	0.1	5.8	2.1	8.0	93.3	
	8	55.7	0.1	15.3	8.9	24.3	80.1	
	24	10.1	0.1	30.5	15.2	45.8	56.0	
<b>Base</b>								
Hydrolysis (0.1 N NaOH, RT)	0	100.0	0.1	0.0	0.0	0.1	100.1	
	2	98.5	0.1	0.5	0.2	0.8	99.4	
	8	95.3	0.1	1.8	0.9	2.8	98.2	
	24	88.9	0.1	4.2	2.5	6.8	95.8	
<b>Oxidative</b>								
(3% H <sub>2</sub> O <sub>2</sub> , RT)	0	100.0	0.1	0.0	0.0	0.1	100.1	
	2	92.1	0.1	3.5	1.1	4.7	96.9	
	8	78.4	0.1	9.8	4.3	14.2	92.7	
	24	60.3	0.1	18.7	8.6	27.4	87.8	

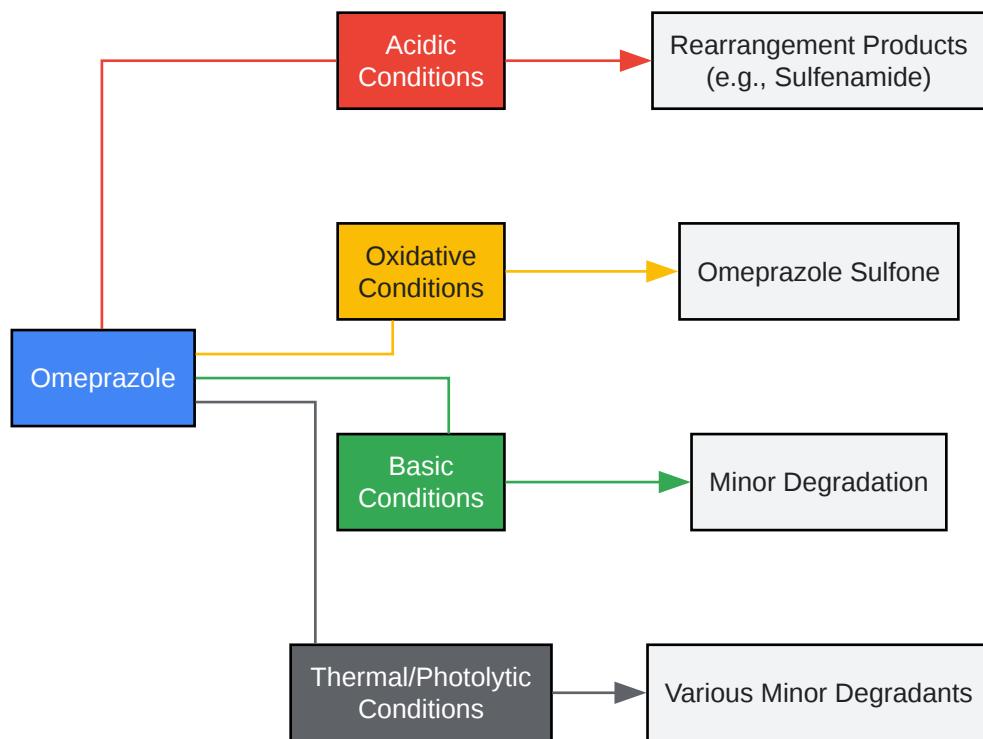
Thermal (80°C, solid)							
24	99.2	0.1	0.2	0.1	0.4	99.7	100.1
72	97.8	0.1	0.8	0.4	1.3	99.2	
Photolytic							
c	0	100.0	0.1	0.0	0.0	0.1	100.1
24	96.5	0.1	1.2	0.5	1.8	98.4	

Note: The data presented in this table is hypothetical and for illustrative purposes only.

## Visualizations

### Omeprazole Degradation Pathway

The degradation of omeprazole is complex and can proceed through multiple pathways depending on the stress condition. Under acidic conditions, omeprazole undergoes a rearrangement to form a sulfenamide intermediate, which is the active form that inhibits the proton pump. This intermediate can further react to form various degradation products. In oxidative conditions, the sulfoxide moiety is often oxidized to a sulfone.

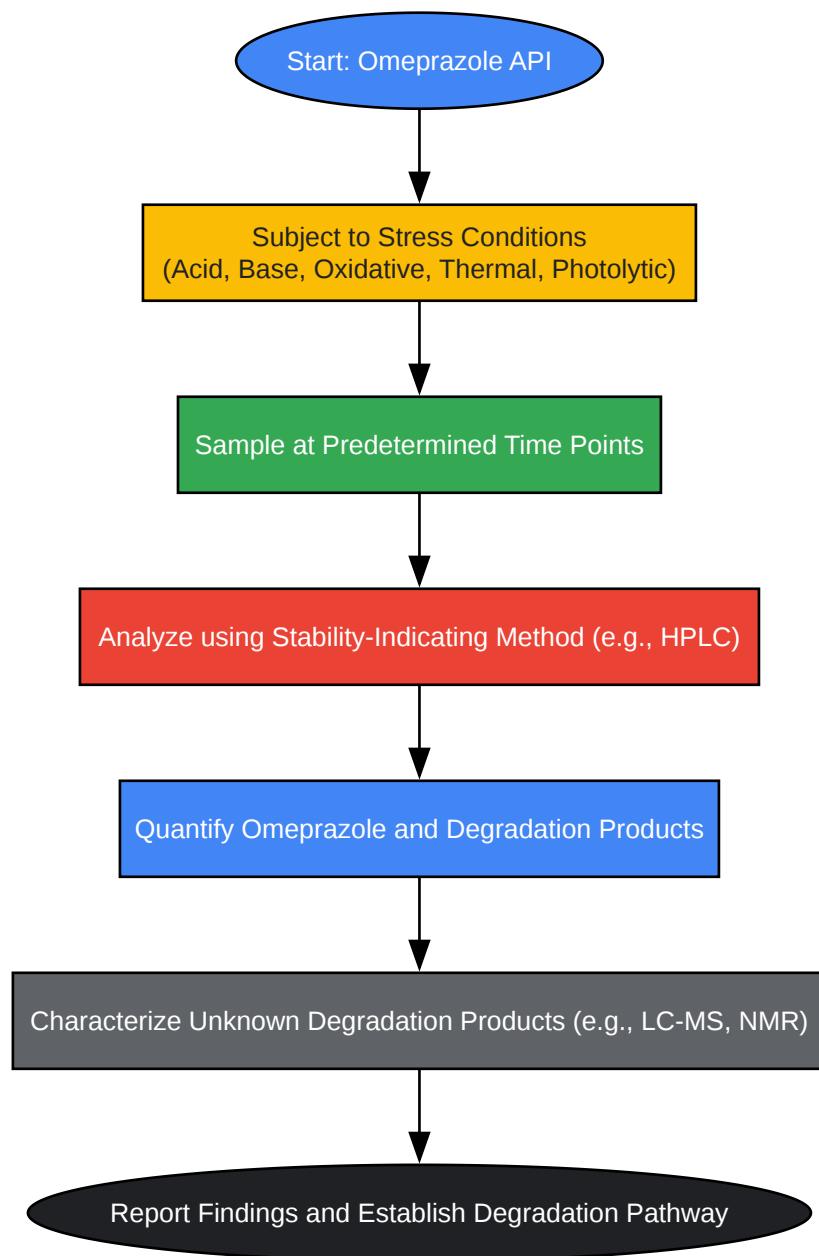


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Caption: General degradation pathways of omeprazole under different stress conditions.

## Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical workflow for conducting forced degradation studies.



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Caption: A typical workflow for conducting forced degradation studies of a drug substance.

## Conclusion

Forced degradation studies are essential for understanding the stability of omeprazole. The protocols outlined provide a framework for inducing and analyzing degradation products under various stress conditions. While **N-Methyl Omeprazole** is an important related substance to monitor, it is typically considered a synthetic impurity rather than a direct product of forced

degradation. A well-designed forced degradation study will provide a comprehensive understanding of omeprazole's degradation profile, which is vital for the development of a safe, effective, and stable pharmaceutical product.

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